3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound with a molecular formula of C8H4ClN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJLHWVSIWXWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)Cl)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234290 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-38-6 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carboxaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in cancer research.
Biological Studies: The compound is studied for its inhibitory effects on specific enzymes and receptors, making it a candidate for drug development.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can significantly influence its reactivity and biological activity .
Biological Activity
Overview
3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (C₈H₄ClN₃) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrrolopyridine family, which is known for its potential therapeutic applications, particularly in cancer research and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and differentiation. The inhibition of FGFRs can lead to reduced tumor growth in various cancers, making this compound a candidate for further drug development .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The compound has demonstrated potent inhibitory activity against FGFRs, with IC₅₀ values indicating effective inhibition at low concentrations. For instance, related derivatives have shown IC₅₀ values ranging from 7 nM to 712 nM against different FGFR subtypes . This suggests that modifications to the pyrrolo structure can significantly enhance its biological efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The cytotoxicity profile indicates moderate activity against cancerous cells while exhibiting limited toxicity towards non-cancerous cells .
Case Study: FGFR Inhibition
A detailed study on pyrrolo derivatives revealed that compounds similar to this compound exhibited significant inhibition of FGFR signaling pathways. For example, a derivative was tested for its effects on breast cancer cell lines and showed a marked reduction in cell proliferation, correlating with its FGFR inhibitory activity .
Table: Biological Activities of Related Compounds
| Compound Name | Target | IC₅₀ (nM) | Activity Type |
|---|---|---|---|
| This compound | FGFR1 | 7 | Inhibitor |
| 4h | FGFR2 | 9 | Inhibitor |
| 4h | FGFR3 | 25 | Inhibitor |
| Derivative X | Breast Cancer | Varies | Antitumor Activity |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 3-chloropyridine derivatives and malononitrile under basic conditions. Optimizing these synthetic routes can enhance yield and purity, which are crucial for biological evaluations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
